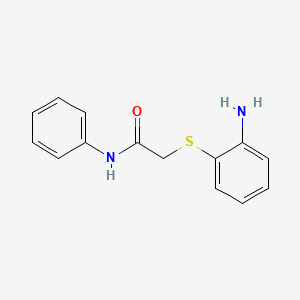

2-(2-Amino-phenylsulfanyl)-N-phenyl-acetamide

Übersicht

Beschreibung

2-(2-Amino-phenylsulfanyl)-N-phenyl-acetamide is an organic compound that features a phenylsulfanyl group attached to an acetamide moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both amino and phenylsulfanyl groups in its structure allows for diverse chemical reactivity and potential biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-phenylsulfanyl)-N-phenyl-acetamide typically involves the reaction of 2-aminothiophenol with N-phenylacetamide. One common method includes the following steps:

Starting Materials: 2-aminothiophenol and N-phenylacetamide.

Reaction Conditions: The reaction is carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions.

Catalysts: Acid catalysts like hydrochloric acid or sulfuric acid can be used to facilitate the reaction.

Procedure: The mixture is heated under reflux for several hours, followed by cooling and filtration to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Amino-phenylsulfanyl)-N-phenyl-acetamide undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The phenylsulfanyl group can be reduced to a thiol group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Thiol derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry

Role in Organic Synthesis:

2-(2-Amino-phenylsulfanyl)-N-phenyl-acetamide serves as a versatile building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions such as oxidation, reduction, and substitution, making it valuable for synthesizing complex organic molecules .

Biology

Biological Activity:

Research indicates that this compound exhibits significant biological activities, particularly antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can enhance activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity Data

| Compound | E. coli Inhibition (mm) | S. aureus Inhibition (mm) |

|---|---|---|

| This compound | TBD | TBD |

| Norfloxacin | 32 | 31 |

| Triadimefon | TBD | TBD |

Medicine

Therapeutic Potential:

The compound is under investigation for its potential use in drug development. Its ability to interact with biological targets makes it a candidate for therapeutic applications against various diseases, including cancer. The mechanisms of action involve interactions with specific enzymes or receptors within biological systems .

Case Study: Anticancer Properties

In a study evaluating the anticancer effects of similar compounds, it was reported that certain derivatives exhibited cytotoxic effects against breast cancer cells (MCF7) and lung cancer cells (A549), with IC50 values ranging from 10 to 30 µM .

Industrial Applications

Use in Specialty Chemicals:

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science .

Wirkmechanismus

The mechanism of action of 2-(2-Amino-phenylsulfanyl)-N-phenyl-acetamide involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with biological molecules, while the phenylsulfanyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Aminophenol: Similar in structure but lacks the phenylsulfanyl group.

N-Phenylacetamide: Similar in structure but lacks the amino and phenylsulfanyl groups.

2-Aminothiophenol: Contains the amino and thiol groups but lacks the acetamide moiety.

Uniqueness

2-(2-Amino-phenylsulfanyl)-N-phenyl-acetamide is unique due to the combination of amino, phenylsulfanyl, and acetamide groups in its structure. This unique combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various fields of research.

Biologische Aktivität

2-(2-Amino-phenylsulfanyl)-N-phenyl-acetamide, also known by its CAS number 92906-38-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological evaluations.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features an amino group and a phenylsulfanyl moiety, which are critical for its biological interactions. The compound's structural characteristics suggest potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The phenylsulfanyl group can enhance the compound's lipophilicity, facilitating cell membrane penetration and subsequent interaction with intracellular targets. Studies indicate that the compound may exert its effects through:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Antioxidant Activity : It may scavenge free radicals, thereby reducing oxidative stress in cells.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. In a study evaluating various derivatives, it was found that certain modifications enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. For example, compounds with halogen substitutions showed improved potency compared to their non-substituted counterparts.

Anthelmintic Activity

The compound has been evaluated for anthelmintic properties using models such as Pheretima posthuma (Indian adult earthworms). Results indicated that some derivatives caused paralysis and death in worms more effectively than standard treatments like albendazole. This suggests a potential application in treating parasitic infections .

Antioxidant Properties

The antioxidant capacity of this compound has been assessed through various assays. The compound demonstrated notable free radical scavenging activity, which could contribute to its protective effects against oxidative stress-related diseases.

Research Case Studies

Eigenschaften

IUPAC Name |

2-(2-aminophenyl)sulfanyl-N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2OS/c15-12-8-4-5-9-13(12)18-10-14(17)16-11-6-2-1-3-7-11/h1-9H,10,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIIZCSYGHRNIJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CSC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70360709 | |

| Record name | 2-[(2-Aminophenyl)sulfanyl]-N-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92906-38-2 | |

| Record name | 2-[(2-Aminophenyl)sulfanyl]-N-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.